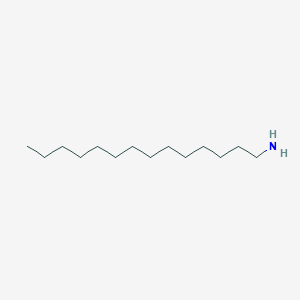
Tetradecylamine
Cat. No. B048621
Key on ui cas rn:
2016-42-4
M. Wt: 213.4 g/mol
InChI Key: PLZVEHJLHYMBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04089903
Procedure details


To a reactor of the type used in Example 1 is charged a cold solution of N,N-dimethylchloramine (0.87 moles), chilled to -77° C, in 300 ml of methylene chloride, followed by aluminum chloride (0.3 moles). The mixture is stirred for 5 minutes and then diethyl ether (0.4 moles) is added. After stirring for an additional 5 minutes, an additional portion of diethyl ether (0.4 moles) and 1-tetradecene (0.3 mol) is added to the stirred solution. The chilled reaction mixture is heated to -35° C and the reaction mixture stirred for one hour. At the end of this time an 80 g portion of hydrochloric acid (28% by weight) and 100-300 g of water are added to the reaction mixture and stirred for a half hour. The organic and water layers are then separated and the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid used previously. Again the organic and water layers are separated. The organic layer is filtered to yield 0.02 mol of tetradecyl amine salt. This represents a 6.68% yield based on the amount of 1-tetradecene charged.








Name
Yield
6.68%
Identifiers


|
REACTION_CXSMILES
|
C[N:2]([CH3:4])Cl.[Cl-].[Al+3].[Cl-].[Cl-].C(OCC)C.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C.Cl>C(Cl)Cl.O>[CH2:4]([NH2:2])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.87 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCCCCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 (± 100) g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a reactor of the type used in Example 1
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chilled reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred for one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for a half hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic and water layers are then separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Again the organic and water layers are separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic layer is filtered
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.02 mol | |
| YIELD: PERCENTYIELD | 6.68% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
